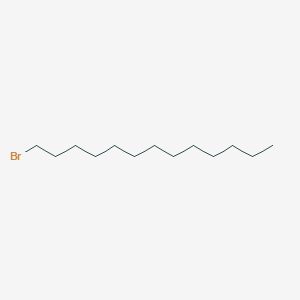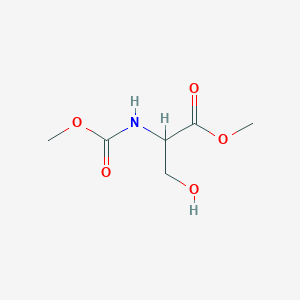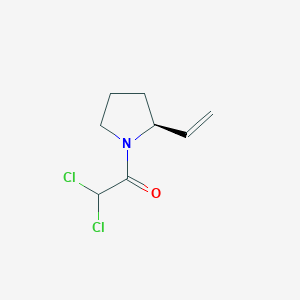
Pyrrolidine, 1-(dichloroacetyl)-2-ethenyl-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1-(dichloroacetyl)-2-ethenyl-, (S)-, commonly known as S-DCA-PE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for a variety of experimental studies. In
Mécanisme D'action
The mechanism of action of S-DCA-PE is not fully understood, but it is thought to involve the inhibition of fatty acid synthesis. This compound has been found to inhibit the activity of key enzymes involved in fatty acid synthesis, which may contribute to its anti-cancer activity.
Effets Biochimiques Et Physiologiques
S-DCA-PE has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, it has also been found to have anti-inflammatory and anti-oxidant properties. It has also been shown to improve insulin sensitivity and glucose uptake in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using S-DCA-PE in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for cancer research studies. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that S-DCA-PE can be toxic to normal cells at high concentrations, which may limit its use in certain types of experiments.
Orientations Futures
There are several potential directions for future research on S-DCA-PE. One area of interest is in the development of new cancer treatments based on this compound. Researchers are also interested in exploring the potential use of S-DCA-PE in the treatment of other diseases, such as diabetes and obesity. Additionally, there is a need for further studies to explore the mechanism of action of this compound and to better understand its potential toxicity. Overall, S-DCA-PE is a promising compound with a range of potential applications in scientific research.
Méthodes De Synthèse
S-DCA-PE can be synthesized using a variety of methods, including the reaction of pyrrolidine with dichloroacetyl chloride and vinyl magnesium bromide. This reaction yields a mixture of diastereomers, which can be separated using column chromatography to isolate the desired (S)-enantiomer. Alternatively, S-DCA-PE can be synthesized using a chiral auxiliary approach, which involves the use of a chiral auxiliary to direct the stereochemistry of the reaction.
Applications De Recherche Scientifique
S-DCA-PE has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that S-DCA-PE has potent anti-cancer activity, particularly against breast cancer cells. It has also been found to inhibit the growth of other types of cancer cells, including lung and prostate cancer cells.
Propriétés
Numéro CAS |
146405-63-2 |
|---|---|
Nom du produit |
Pyrrolidine, 1-(dichloroacetyl)-2-ethenyl-, (S)- |
Formule moléculaire |
C8H11Cl2NO |
Poids moléculaire |
208.08 g/mol |
Nom IUPAC |
2,2-dichloro-1-[(2S)-2-ethenylpyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H11Cl2NO/c1-2-6-4-3-5-11(6)8(12)7(9)10/h2,6-7H,1,3-5H2/t6-/m1/s1 |
Clé InChI |
AOKJQSBLPJIGES-ZCFIWIBFSA-N |
SMILES isomérique |
C=C[C@@H]1CCCN1C(=O)C(Cl)Cl |
SMILES |
C=CC1CCCN1C(=O)C(Cl)Cl |
SMILES canonique |
C=CC1CCCN1C(=O)C(Cl)Cl |
Synonymes |
Pyrrolidine, 1-(dichloroacetyl)-2-ethenyl-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



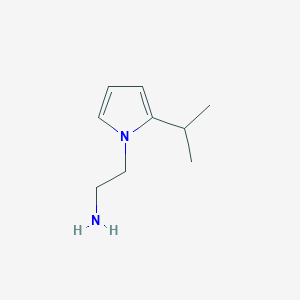
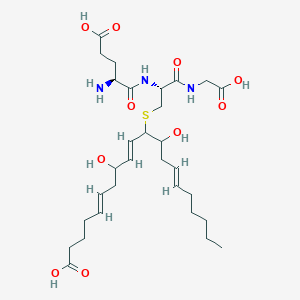
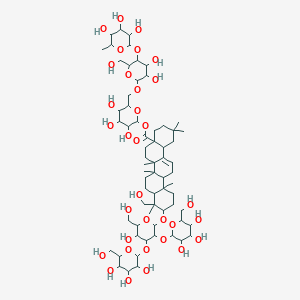
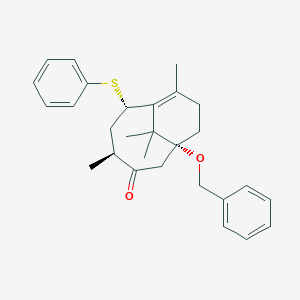
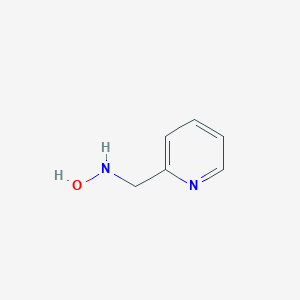
![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)
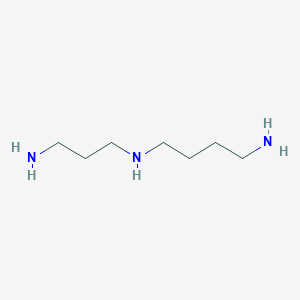
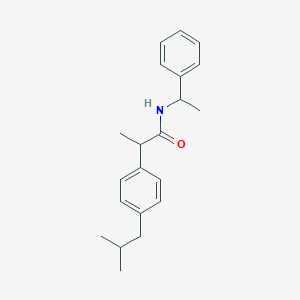
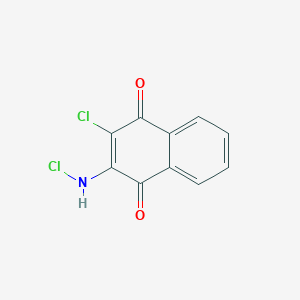
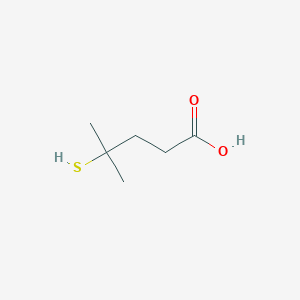
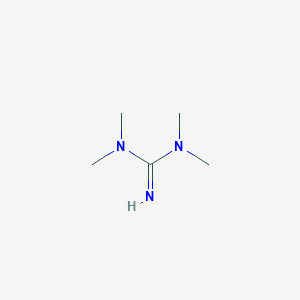
![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143054.png)
